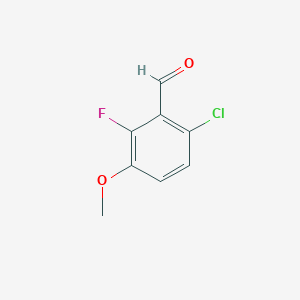

6-Chloro-2-fluoro-3-methoxybenzaldehyde

Description

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADUJQWBRPRPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393841 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-64-2 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112641-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties, safety and handling protocols, and potential applications of 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde. Its structure incorporates chloro, fluoro, and methoxy functional groups, making it a versatile intermediate for organic synthesis. The unique arrangement of these substituents influences its reactivity and potential use as a building block for more complex molecules.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| CAS Number | 112641-64-2 | [1] |

| InChI | InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | [1] |

| InChIKey | OADUJQWBRPRPQX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=C(C(=C1Cl)C=O)F | |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.58 g/mol | [1] |

| Monoisotopic Mass | 188.0040353 Da | [1] |

| Physical State | Solid (based on related compounds) |

| Flash Point | Combustible liquid (as per some classifications) | |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the aldehyde group, which can undergo a variety of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to create substituted styrenes.[2]

-

Aldol condensations and other C-C bond-forming reactions.

-

Oxidation to the corresponding benzoic acid.

-

Reduction to the corresponding benzyl alcohol.

The presence of the fluoro and chloro substituents activates the aromatic ring for certain nucleophilic aromatic substitution reactions and influences the regioselectivity of electrophilic aromatic substitution.

Applications in Drug Discovery

Substituted benzaldehydes, particularly those containing fluorine, are valuable intermediates in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[3] Isomeric and related compounds like 2-fluoro-3-methoxybenzaldehyde and 3-fluoro-2-methoxybenzaldehyde are utilized as precursors for Active Pharmaceutical Ingredients (APIs).[2][3] They serve as key building blocks in the synthesis of complex heterocyclic systems such as:

Given its structural similarities, this compound is a promising candidate for similar applications, acting as a foundational scaffold for novel therapeutic agents.

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

Table 3: Safety and Hazard Information

| Hazard Type | GHS Classification and Statements | Source |

|---|---|---|

| Physical Hazards | H227: Combustible liquid. | |

| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H360: May damage fertility or the unborn child. | [1] |

| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects. | |

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust. Use in a well-ventilated area is mandatory.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield to protect against eye contact.

-

A lab coat to prevent skin contact.

-

-

Handling :

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid breathing mist, vapors, or dust.

-

Wash skin thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

-

Storage :

-

Store in a tightly closed container.

-

Keep in a well-ventilated place.

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.

-

Store locked up or in an area accessible only to qualified personnel.

-

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. Call a physician immediately.

-

In case of Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

In case of Eye Contact : Rinse out with plenty of water. Call an ophthalmologist.

-

If Swallowed : Immediately make the victim drink water (two glasses at most). Consult a physician.

-

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

Caption: Recommended workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity.

Structure and Nomenclature

The structural representation of this compound is crucial for understanding its chemical behavior.

Chemical Structure:

Systematic Nomenclature:

-

IUPAC Name: this compound[1]

-

CAS Number: 112641-64-2[1]

-

Molecular Formula: C₈H₆ClFO₂[1]

-

InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3[1]

-

InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N[1]

-

SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The following table summarizes the available quantitative data.

| Property | Value | Reference |

| Molecular Weight | 188.58 g/mol | [1] |

| Boiling Point | 264.9 ± 35.0 °C (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available | |

| Appearance | Not available |

Spectral Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (around 9.5-10.5 ppm), a singlet for the methoxy protons (around 3.8-4.2 ppm), and signals in the aromatic region corresponding to the two aromatic protons.

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 185-195 ppm), signals for the aromatic carbons (in the range of 110-160 ppm), and a signal for the methoxy carbon (around 55-65 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), C-O stretching of the methoxy group (around 1020-1075 cm⁻¹ and 1200-1275 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the formylation of a suitably substituted benzene derivative. A potential synthetic pathway is outlined below.

Logical Synthesis Pathway:

Caption: A potential synthetic route to this compound.

General Experimental Protocol (Hypothetical):

A common method for the introduction of an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

-

Reaction Setup: To a cooled (0-5 °C) solution of phosphoryl chloride in anhydrous dimethylformamide (DMF), a solution of 1-chloro-3-fluoro-2-methoxybenzene in DMF is added dropwise under an inert atmosphere.

-

Reaction Execution: The reaction mixture is then slowly warmed to room temperature and subsequently heated for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for this particular substrate.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group provides a reactive handle for various transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Condensation reactions to form heterocyclic structures.

-

Oxidation to the corresponding benzoic acid.

-

Reduction to the corresponding benzyl alcohol.

The presence of the fluoro and chloro substituents can significantly influence the biological activity and pharmacokinetic properties of the final products. For instance, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

While specific examples of commercial drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. It serves as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Conclusion

This compound is a synthetically useful aromatic aldehyde with potential applications in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its structural features and the reactivity of its functional groups make it a valuable tool for medicinal and synthetic chemists. Further research into its synthesis and applications is warranted to fully explore its potential in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to C8H6ClFO2: Focus on 2-Chloro-6-fluorophenylacetic Acid

Introduction

The molecular formula C8H6ClFO2 represents a number of structural isomers, each with unique chemical and physical properties. Due to this inherent ambiguity, this technical guide will focus on a prominent and well-documented isomer: 2-chloro-6-fluorophenylacetic acid . This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, noted for its utility in the synthesis of biologically active molecules.[1] Researchers utilize this compound in the development of new drugs, particularly anti-inflammatory and analgesic agents, as well as in the formulation of specialized polymers and coatings in material science.[1]

This guide provides a comprehensive overview of 2-chloro-6-fluorophenylacetic acid for researchers, scientists, and drug development professionals, detailing its chemical properties, relevant quantitative data, experimental protocols, and its role in synthetic chemistry.

Chemical Identity and Properties

IUPAC Name: 2-(2-chloro-6-fluorophenyl)acetic acid[2]

CAS Number: 37777-76-7[3]

Chemical Structure:

Caption: Chemical structure of 2-chloro-6-fluorophenylacetic acid.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-chloro-6-fluorophenylacetic acid, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C8H6ClFO2 | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Melting Point | 120-125 °C | [1][4] |

| Purity | ≥ 98% (by titration) | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Predicted XlogP | 2.1 | [2] |

| Monoisotopic Mass | 188.00403 Da | [2] |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 189.01131 | 131.5 |

| [M+Na]+ | 210.99325 | 141.6 |

| [M-H]- | 186.99675 | 133.1 |

| [M+NH4]+ | 206.03785 | 151.7 |

| [M+K]+ | 226.96719 | 137.5 |

Data sourced from PubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-chloro-6-fluorophenylacetic acid are crucial for its application in research and development. Below are representative protocols.

Synthesis of Fluorophenylacetic Acids (General Method)

Materials:

-

2-chloro-6-fluorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

Procedure:

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

-

To this solution, add 700 g (approximately 4.1 moles) of 2-chloro-6-fluorobenzyl cyanide.

-

Heat the mixture under reflux with constant stirring for three hours.

-

After cooling slightly, pour the reaction mixture into 2 L of cold water. Stir to prevent the formation of a solid mass.

-

Filter the crude 2-chloro-6-fluorophenylacetic acid.

-

Wash the crude product by melting it under hot water and decanting the water several times. Cool the washings to recover any dissolved product.

-

Transfer the molten product to a Claisen distilling flask and distill under reduced pressure to purify the final product.

This protocol is a generalized procedure for the hydrolysis of benzyl cyanides and should be adapted and optimized for the specific substrate.[7]

Analytical Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of 2-chloro-6-fluorophenylacetic acid is critical for its use in pharmaceutical synthesis. The following HPLC method, adapted from protocols for similar compounds, can be used for its analysis.[8]

Instrumentation and Reagents:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-chloro-6-fluorophenylacetic acid.

-

Dissolve the sample in 100 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution.

-

Prepare working standards of known concentrations by diluting the stock solution.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared standards and sample solution.

-

Record the chromatograms and integrate the peak areas.

-

Construct a calibration curve from the standards and determine the purity of the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving 2-chloro-6-fluorophenylacetic acid.

Caption: Generalized synthesis workflow for 2-chloro-6-fluorophenylacetic acid.

Caption: Workflow for the purity assessment of 2-chloro-6-fluorophenylacetic acid via HPLC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 2-chloro-6-fluorophenylacetic acid (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-6-fluorophenylacetic acid [webbook.nist.gov]

- 4. 2-Chloro-6-fluorophenylacetic acid | 37777-76-7 [chemicalbook.com]

- 5. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 176250-01-8

-

Molecular Formula: C₈H₆ClFO₂

-

Molecular Weight: 188.58 g/mol [1]

-

InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3

-

InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N

-

SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Weight | 188.58 g/mol | PubChem[1] |

| Boiling Point | 264.9±35.0 °C (Predicted) | MySkinRecipes |

| XLogP3 | 2.1 | PubChem[1] |

| Appearance | Solid | --- |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The methoxy protons will be a singlet at approximately 3.9-4.0 ppm. The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The carbon of the methoxy group should appear around 55-65 ppm. The aromatic carbons will show signals in the aromatic region (typically 110-160 ppm), with their specific shifts influenced by the attached functional groups.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the aldehyde, and C-O stretching of the methoxy group.

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chloro, fluoro, and methoxy substituents, leading to characteristic fragment ions.

Chemical Properties and Reactivity

This compound possesses a reactive aldehyde functional group and an electron-rich aromatic ring, making it a versatile intermediate for various organic transformations.

4.1. Synthesis

A common method for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). For this compound, a plausible precursor would be 1-chloro-3-fluoro-2-methoxybenzene.

Another potential synthetic route is through ortho-lithiation . This involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In the case of a suitably substituted precursor, ortho-lithiation followed by reaction with a formylating agent like DMF could yield the desired aldehyde.

Below is a generalized workflow for a potential synthesis pathway.

Potential synthetic routes to this compound.

4.2. Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations, including:

-

Oxidation: It can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

-

Reduction: Reduction of the aldehyde will yield the corresponding benzyl alcohol.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to form an alkene, extending the carbon chain.

-

Grignard Reaction: Addition of a Grignard reagent will result in the formation of a secondary alcohol.

The following diagram illustrates some of the key reactions of the aldehyde functional group.

Key reactions of the aldehyde group.

Experimental Protocols

Detailed, experimentally verified protocols for the synthesis and reactions of this compound are not available in the public domain literature searched. Researchers should develop and optimize procedures based on established methods for similar substituted benzaldehydes. Standard laboratory safety precautions should be followed when handling this and any related chemical compounds.

Safety Information

Based on data for similar compounds, this compound is expected to be an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro, fluoro, and methoxy groups on the aromatic ring of this compound provides multiple points for further functionalization, making it a potentially useful building block in the development of novel pharmaceuticals and agrochemicals.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The physical and chemical properties, as well as the experimental protocols, may require experimental verification. Always consult the relevant safety data sheets and follow appropriate laboratory safety procedures.

References

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and two halogen atoms (chloro and fluoro), provides a versatile scaffold for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of high-value compounds, most notably in the development of targeted cancer therapeutics.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role as a pivotal intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, crizotinib. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a discussion of the biological significance of the molecules derived from it.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 112641-64-2 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | 264.9 ± 35.0 °C (Predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of a suitably substituted aromatic precursor. The most logical and commonly employed strategies for introducing an aldehyde group onto an activated aromatic ring are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. In this proposed synthesis, the starting material would be 1-chloro-3-fluoro-2-methoxybenzene. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (such as N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich aromatic ring to introduce the formyl group.

Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-chloro-3-fluoro-2-methoxybenzene in an anhydrous solvent (e.g., dichloromethane) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat as required, and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Applications as a Building Block in Drug Discovery

The strategic placement of reactive functional groups on the this compound scaffold makes it a highly valuable precursor for the synthesis of complex pharmaceutical agents. The aldehyde group can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Reactions of the Aldehyde Moiety

-

Reductive Amination: The aldehyde can be converted to a primary or secondary amine through reaction with ammonia or a primary amine, respectively, in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functionalities.

-

Suzuki-Miyaura Coupling: While the aldehyde itself is not directly involved, the chloro and fluoro substituents on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with boronic acids or esters. This allows for the elaboration of the aromatic core.

-

Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphorus ylide.

-

Cyclization Reactions: The aldehyde can serve as an electrophilic partner in various cyclization reactions to construct heterocyclic ring systems, which are prevalent in many drug molecules.

Pivotal Role in the Synthesis of Crizotinib

A prime example of the importance of this compound is its use as a key intermediate in the synthesis of crizotinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Crizotinib is an FDA-approved targeted therapy for the treatment of non-small cell lung cancer (NSCLC) that harbors ALK rearrangements.

The synthesis of crizotinib involves the conversion of this compound to a chiral alcohol, which is then incorporated into the final drug structure.

Experimental Protocol (Illustrative Reductive Amination):

-

Imine Formation: To a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane), add a primary amine (e.g., benzylamine) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired secondary amine.

Biological Context: The ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In certain cancers, such as a subset of NSCLC, chromosomal rearrangements lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways.

The primary signaling cascades activated by oncogenic ALK include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling pathways. This leads to the induction of apoptosis and the suppression of tumor growth in ALK-positive cancer cells.

Conclusion

This compound stands out as a strategically designed and highly valuable building block for modern organic synthesis and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex and biologically active molecules. The pivotal role of this intermediate in the synthesis of the targeted cancer therapeutic crizotinib underscores its significance in the pharmaceutical industry. The detailed synthetic protocols and an understanding of its reactivity, as outlined in this guide, will empower researchers and drug development professionals to leverage the full potential of this important chemical entity in the creation of novel therapeutics.

The Synthetic Versatility of Fluorinated Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated building blocks, fluorinated benzaldehydes stand out as exceptionally versatile intermediates. The potent electron-withdrawing nature of the fluorine atom significantly modulates the reactivity of the aldehyde moiety, paving the way for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the key characteristics of fluorinated benzaldehydes in synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Core Reactivity and Physicochemical Properties

The position of the fluorine substituent on the benzene ring—ortho, meta, or para—imparts distinct electronic and steric characteristics, thereby influencing the reactivity of the aldehyde. The strong inductive effect (-I) of fluorine enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This effect is most pronounced when the fluorine is at the ortho or para position. However, in the ortho isomer, steric hindrance can play a significant role in modulating reaction rates.[1]

A summary of the physical properties of the monofluorobenzaldehyde isomers is presented below.

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |

| Molar Mass | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |

| Melting Point | -44.5 °C | -10 °C | -10 °C |

| Boiling Point | 175 °C | 173 °C | 181 °C |

| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.157 g/mL at 25 °C |

Key Synthetic Transformations and Applications

Fluorinated benzaldehydes are pivotal starting materials for a variety of important chemical reactions, leading to the synthesis of biologically active molecules such as chalcones and Schiff bases.

Claisen-Schmidt Condensation: Synthesis of Fluorinated Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This reaction involves the base-catalyzed condensation of a fluorinated benzaldehyde with an acetophenone.

| Fluorinated Benzaldehyde | Acetophenone Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 3,4-dimethoxybenzaldehyde | 5'-fluoro-2'-hydroxyacetophenone | KOH / Ball Mill | 2 x 30 min | 96 | [6] |

| 4-chlorobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 h | 72 | [6] |

| 4-bromobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 h | 50 | [6] |

This protocol details the synthesis of a fluorinated chalcone derivative with demonstrated anti-inflammatory activity.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of thionyl chloride (SOCl₂) to the ethanolic solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure fluorinated chalcone.

Synthesis of Fluorinated Schiff Bases

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[8][9] Fluorinated benzaldehydes readily undergo this reaction to produce Schiff bases with significant antimicrobial and antifungal activities.[8][10][11]

| Fluorinated Benzaldehyde | Amine | Solvent | Reaction Time | Yield (%) | M.P. (°C) | Reference |

| 4-fluorobenzaldehyde | 1H-benzo[d]imidazol-2-yl)methenamine | Ethanol | 6 h | 68 | 125 | [8] |

| 2-fluorobenzaldehyde | Phenylhydrazine | Ethanol | - | - | - | [11] |

| 4-fluorobenzaldehyde | Isoniazid | Methanol-chloroform | - | good to excellent | - | [10] |

This protocol describes the synthesis of a fluorinated Schiff base ligand.[8]

-

Preparation of Reactant Solutions: Prepare a solution of 4-fluorobenzaldehyde (124.11 mg, 1 mmol) in 10 mL of ethanol. In a separate flask, prepare a solution of 1H-benzo[d]imidazol-2-yl)methenamine (147.18 mg, 1 mmol) in 10 mL of ethanol.

-

Reaction: Combine the two solutions and stir the mixture continuously for 6 hours at room temperature.

-

Isolation: As the reaction progresses, a yellowish-orange precipitate will form. Collect the precipitate by filtration.

-

Purification: Wash the precipitate with cold ethanol and dry to yield the pure Schiff base ligand.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Fluorinated benzaldehydes can be effectively converted to fluorinated stilbenes and other vinyl derivatives using this methodology.[12][13][14] The reaction of a phosphorus ylide with the fluorinated benzaldehyde typically proceeds with good yields.

This protocol is suitable for achieving high yields, particularly with non-stabilized ylides.[12]

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve the fluorinated benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

From Synthesis to Biological Evaluation: A Workflow

The development of novel therapeutic agents often follows a structured workflow, from the initial synthesis of candidate molecules to their biological evaluation. The synthesis of derivatives from fluorinated benzaldehydes is a prime example of this process.

Conclusion

Fluorinated benzaldehydes are indispensable building blocks in modern organic synthesis. Their unique electronic properties facilitate a wide range of chemical transformations, leading to the efficient synthesis of diverse molecular architectures. The methodologies outlined in this guide for the preparation of fluorinated chalcones and Schiff bases highlight the utility of these precursors in generating compounds with significant biological potential. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in drug discovery and the development of novel functional materials. The continued exploration of the reactivity of fluorinated benzaldehydes is poised to unlock further innovations in chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijset.in [ijset.in]

- 4. Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]

- 12. benchchem.com [benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

6-Chloro-2-fluoro-3-methoxybenzaldehyde discovery and history

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of specific historical data on its discovery, this document focuses on its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides multiple reactive sites for the construction of complex molecular architectures. These structural features make it a valuable precursor for the synthesis of various biologically active compounds. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its utility as a synthetic intermediate is recognized in the broader context of medicinal and materials chemistry.

Physicochemical and Spectral Data

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 112641-64-2 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Boiling Point | 264.9 ± 35.0 °C (Predicted) |

| Purity | 94.5 - 100% (As per typical commercial grade) |

| Storage Temperature | 2-8 °C |

| Infrared Spectrum | Conforms to structure |

Synthesis of this compound

Postulated Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

-

Methoxylation: Starting from the commercially available 2-chloro-6-fluorophenol, a Williamson ether synthesis can be employed to introduce the methoxy group.

-

Ortho-Directed Metallation and Formylation: The resulting 1-chloro-3-fluoro-2-methoxybenzene can then undergo a highly regioselective ortho-lithiation directed by the methoxy group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-3-fluoro-2-methoxybenzene

-

To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-chloro-3-fluoro-2-methoxybenzene.

Step 2: Synthesis of this compound

-

Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

History and Discovery

The specific details regarding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature or patent databases. It is likely that this compound was first synthesized as part of broader research into functionalized benzaldehyde derivatives for applications in medicinal chemistry or materials science. The development of ortho-directed metallation reactions in the mid-20th century provided a powerful tool for the regioselective synthesis of polysubstituted aromatics, and it is probable that this compound was first prepared using a similar methodology to the one described in this guide.

Applications and Significance

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group is a versatile handle for various chemical transformations, including:

-

Reductive amination: to form substituted benzylamines.

-

Wittig reaction: to form substituted styrenes.

-

Aldol condensation: to form α,β-unsaturated carbonyl compounds.

-

Oxidation: to form the corresponding benzoic acid.

-

Formation of heterocycles: serving as a precursor for quinolines, isoquinolines, and other heterocyclic systems.

The presence of the chloro, fluoro, and methoxy substituents influences the electronic properties and steric environment of the molecule, allowing for selective downstream functionalization.

Conclusion

While the specific historical origins of this compound may be obscure, its importance as a synthetic intermediate is clear. The plausible synthetic route outlined in this guide, based on fundamental organic chemistry principles, provides a reliable method for its preparation. The unique combination of functional groups on the aromatic ring makes it a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This technical guide serves as a valuable resource for researchers and professionals working with this versatile chemical building block.

Reactivity Profile of 6-Chloro-2-fluoro-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an aldehyde functional group, a methoxy group, and two different halogen atoms on the benzene ring, offers a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, based on the known reactivity of its constituent functional groups and analogous substituted benzaldehydes. The guide includes key physicochemical properties, predicted reaction pathways, generalized experimental protocols, and visual representations of its chemical behavior to aid researchers in designing synthetic routes and exploring its applications.

Introduction

The strategic incorporation of fluorine and chlorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound presents an attractive scaffold for medicinal chemistry and materials science due to its combination of reactive sites. The aldehyde group serves as a versatile handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. The halogen and methoxy substituents modulate the electronic properties of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. This guide aims to provide a detailed theoretical framework for the reactivity of this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| CAS Number | 112641-64-2 |

| Appearance | Expected to be a solid at room temperature |

| Boiling Point | 264.9±35.0 °C (Predicted) |

| Purity | Typically >95% |

| Storage | Store at 2-8°C |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its aldehyde, chloro, fluoro, and methoxy functional groups. The following sections detail the expected chemical behavior at each of these sites.

Reactions of the Aldehyde Group

The aldehyde group is the most reactive site for many common organic transformations.

The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

General Protocol: To a solution of this compound in a suitable solvent (e.g., acetone, tert-butanol/water), add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction is typically stirred at room temperature until completion. The resulting carboxylic acid can be isolated by acidification and extraction.

Reduction of the aldehyde yields the corresponding benzyl alcohol.

-

General Protocol: Treat a solution of the aldehyde in a protic solvent like methanol or ethanol with a reducing agent such as sodium borohydride (NaBH₄). The reaction is usually rapid at room temperature. After quenching with water, the product alcohol can be extracted with an organic solvent.

This reaction converts the aldehyde into an amine in a one-pot procedure.

-

General Protocol: The aldehyde is first reacted with a primary or secondary amine in a solvent like methanol or dichloromethane to form an imine intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added to reduce the imine to the corresponding amine.

The aldehyde can participate in various condensation reactions to form new carbon-carbon bonds. A common example is the Aldol condensation with a ketone or another enolizable carbonyl compound.

-

General Protocol: In a typical base-catalyzed Aldol condensation, the aldehyde is treated with a ketone in the presence of a base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., ethanol). The reaction mixture is stirred at room temperature to yield a β-hydroxy carbonyl compound, which may dehydrate to an α,β-unsaturated carbonyl compound.

Figure 1: General workflow for a base-catalyzed Aldol condensation reaction.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.

-

General Protocol: A phosphonium ylide, prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium), is reacted with the aldehyde in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to room temperature to afford the alkene product.

Figure 2: Key steps in the Wittig reaction for alkene synthesis.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of electron-withdrawing fluoro and chloro substituents, as well as the aldehyde group, activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a better leaving group than chlorine in many SNAr reactions, is the most likely site of substitution.

-

General Protocol: A solution of this compound and a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress can be monitored by TLC or GC-MS. The product is isolated by aqueous workup and purification.

Figure 3: Proposed mechanism for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The aldehyde and halogen substituents are deactivating, while the methoxy group is activating and ortho-, para-directing. The combined effect of these groups makes electrophilic aromatic substitution challenging and likely to occur at the position para to the methoxy group (C-5), if at all. Harsh reaction conditions would be required.

Synthesis of Heterocyclic Compounds

Substituted benzaldehydes are common precursors for the synthesis of various heterocyclic systems. For example, it could potentially be used in the Friedländer annulation for the synthesis of quinolines.

-

General Protocol (Friedländer Synthesis): The aldehyde is reacted with a compound containing an activated methylene group adjacent to an amino group (e.g., 2-aminoacetophenone) in the presence of a base or acid catalyst, often at elevated temperatures. This condensation and subsequent cyclization lead to the formation of a quinoline ring system.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structural motifs are present in various biologically active compounds and functional materials. Its derivatives could be explored as potential inhibitors of enzymes, modulators of receptors, or as components of organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion

This compound is a versatile synthetic intermediate with a rich, albeit largely unexplored, reactivity profile. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it a valuable tool for the synthesis of complex organic molecules. This guide provides a foundational understanding of its expected reactivity, offering researchers a starting point for the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in medicine and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and potential of this promising building block.

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Quinoline Derivatives from 6-Chloro-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, starting from 6-Chloro-2-fluoro-3-methoxybenzaldehyde. The described methodology is based on a one-pot, three-component reaction, offering an efficient route to highly functionalized quinoline cores.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatile nature of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.

This document outlines a synthetic strategy to generate novel quinoline derivatives from this compound. The proposed method is a multicomponent reaction, which offers several advantages in drug discovery, such as operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials.[2]

Synthetic Strategy

The synthesis of the target quinoline derivatives is achieved through a three-component reaction involving this compound, a substituted aniline, and a compound containing an active methylene group (e.g., dimedone or ethyl acetoacetate). This reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by cyclization and subsequent aromatization to yield the quinoline core. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4-dione Derivative

This protocol describes the synthesis of a fused quinoline derivative using 6-amino-1,3-dimethyluracil as the active methylene component.

Materials:

-

This compound

-

Substituted Aniline (e.g., Aniline, 4-methoxyaniline)

-

6-amino-1,3-dimethyluracil

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol), the chosen substituted aniline (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.2 mmol).

-

Add 10 mL of ethanol to the flask and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Quantitative Data for a Hypothetical Quinoline Derivative

| Parameter | Expected Value/Result |

| Product Name | 8-Chloro-6-fluoro-7-methoxy-5-(phenyl)-1,3-dimethyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione |

| Molecular Formula | C₂₀H₁₅ClFN₃O₃ |

| Molecular Weight | 415.81 g/mol |

| Yield | 75-85% (Estimated based on similar reactions[2]) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.90 (s, 1H, Ar-H), 6.10 (s, 1H, CH), 4.00 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃), 3.30 (s, 3H, NCH₃), 2.50 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0, 155.0, 151.0, 148.0 (C=O and C-F), 145.0, 140.0, 135.0, 129.0, 128.5, 128.0, 125.0, 115.0, 110.0 (Aromatic and Quinoline C), 62.0 (OCH₃), 35.0 (CH), 29.0 (NCH₃), 28.0 (NCH₃). |

| Mass Spectrum (ESI+) | m/z 416.08 [M+H]⁺ |

Note: The spectral data provided are hypothetical and are intended for illustrative purposes. Actual values will need to be determined experimentally.

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols: 6-Chloro-2-fluoro-3-methoxybenzaldehyde in Claisen-Schmidt Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Chloro-2-fluoro-3-methoxybenzaldehyde in Claisen-Schmidt condensation reactions. This information is intended to guide researchers in the synthesis of novel chalcone derivatives, which are important precursors for various biologically active compounds.

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde.[1][2] This reaction is particularly instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[3] Chalcones serve as crucial precursors to flavonoids and other biologically active molecules, exhibiting a wide range of pharmacological activities.[4] The reactivity of the substituted benzaldehyde is influenced by the nature and position of its substituents on the aromatic ring, which affect the electrophilicity of the carbonyl carbon.[3]

While specific experimental data for this compound in Claisen-Schmidt condensations is not widely published, this document provides representative protocols based on established methods for other substituted benzaldehydes. These protocols can be adapted to optimize the synthesis of chalcones derived from this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone, providing a comparative context for reactions involving this compound.

| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | 43 | [3] |

| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | Not Specified | High | [3] |

| 4-Methoxybenzaldehyde | Acetophenone | KOH/Methanol | < 2 hours | Not Specified | [5] |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Rectified Spirit | 30 minutes (stirring) | Not Specified | [6] |

| 3-Nitrobenzaldehyde | Acetophenone | NaOH/95% Ethanol | Not Specified | Not Specified | [3] |

| 4-Fluorobenzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | Not Specified | [7] |

| Various Benzaldehydes | Cycloalkanones | Solid NaOH (20 mol%) | 5 minutes (grinding) | 96-98 | [8] |

Experimental Protocols

Two representative protocols for performing a Claisen-Schmidt condensation are provided below. These can be used as a starting point for the reaction of this compound with a suitable ketone.

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol outlines a standard procedure using a basic catalyst in an alcoholic solvent.

Materials:

-

This compound (1.0 eq)

-

Acetophenone (or other enolizable ketone) (1.0 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH) solution (10% aqueous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for work-up and filtration

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in an appropriate volume of 95% ethanol.

-

Base Addition: Cool the mixture in an ice bath with stirring. Slowly add the 10% aqueous NaOH solution (approximately 1 mL per 3 mmol of aldehyde) to the flask.[9]

-

Reaction: Stir the mixture until a precipitate begins to form.[9] Continue stirring at room temperature for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath for 5-10 minutes to ensure complete precipitation of the product.[9]

-

Isolation: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any remaining NaOH.[9][10]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly method often leads to high yields and shorter reaction times.[2][8]

Materials:

-

This compound (1.0 eq)

-

Acetophenone (or other enolizable ketone) (1.0 eq)

-

Solid Sodium Hydroxide (NaOH), finely ground (20 mol%)

-

Mortar and pestle

-

Standard laboratory glassware for work-up and filtration

Procedure:

-

Reactant Grinding: In a mortar, combine this compound (1.0 eq) and the ketone (1.0 eq).

-

Catalyst Addition: Add finely ground solid NaOH (20 mol%) to the mixture.

-

Reaction: Vigorously grind the mixture with a pestle for approximately 5 minutes.[8] The reaction is often rapid, and the product may solidify.

-

Work-up: After the reaction is complete, add a small amount of dilute hydrochloric acid to neutralize the catalyst.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

Mandatory Visualizations

Claisen-Schmidt Condensation: General Mechanism

The following diagram illustrates the general base-catalyzed mechanism of the Claisen-Schmidt condensation.

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.

Caption: General experimental workflow for chalcone synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pharmascholars.com [pharmascholars.com]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. jetir.org [jetir.org]

Application of 6-Chloro-2-fluoro-3-methoxybenzaldehyde in the Synthesis of Lorlatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical starting material in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides a unique chemical handle for the construction of intricate molecular architectures. This application note details the pivotal role of this compound in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Key Application: Synthesis of Lorlatinib Intermediate

This compound is a key building block for the synthesis of a crucial intermediate in the multi-step total synthesis of Lorlatinib. The aldehyde functionality allows for the introduction of a chiral side chain, which is essential for the drug's biological activity. The chloro, fluoro, and methoxy substituents on the phenyl ring are integral components of the final drug's pharmacophore, contributing to its high potency and selectivity.

The initial step involves the conversion of the aldehyde to a chiral alcohol, which is then further elaborated to form a key fragment of the macrocyclic structure of Lorlatinib. While the primary literature and patents describe the overall synthetic strategy, detailed experimental protocols for this specific transformation are often found in supplementary information or exemplified in patent literature.

Experimental Protocols

The following is a representative experimental protocol for the initial synthetic step involving this compound, based on general procedures outlined in the synthesis of analogous compounds.

Step 1: Asymmetric Addition to this compound

This step focuses on the enantioselective addition of a nucleophile to the aldehyde, establishing a key stereocenter in the Lorlatinib backbone.

Materials and Reagents:

| Reagent | Grade | Supplier |

| This compound | ≥98% | Commercial Source |

| (R)-(+)-tert-Butanesulfinamide | ≥98% | Commercial Source |

| Titanium(IV) ethoxide | Synthesis Grade | Commercial Source |

| Ethylmagnesium bromide | 1 M in THF | Commercial Source |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercial Source |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |

| Saturated aqueous ammonium chloride | Reagent Grade | In-house |

| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house |

| Brine | Reagent Grade | In-house |

| Anhydrous magnesium sulfate | Reagent Grade | Commercial Source |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add titanium(IV) ethoxide (2.0 eq) via syringe.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of ethylmagnesium bromide (2.0 eq) in anhydrous THF.

-

Add the Grignard reagent dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired chiral alcohol intermediate.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

| Diastereomeric Ratio | >95:5 |

Logical Synthesis Workflow

The following diagram illustrates the initial phase of the Lorlatinib synthesis starting from this compound.

Caption: Initial synthetic step for a key Lorlatinib intermediate.

Signaling Pathway of Lorlatinib

Lorlatinib is a potent inhibitor of the ALK and ROS1 signaling pathways, which are often constitutively active in certain cancers due to genetic rearrangements. The following diagram illustrates the targeted inhibition of the ALK signaling cascade by Lorlatinib.

Caption: Lorlatinib's inhibition of the ALK signaling pathway.

This compound is a vital precursor in the synthesis of Lorlatinib. The strategic placement of its functional groups allows for the efficient and stereocontrolled construction of a key intermediate. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development of targeted cancer therapies. The unique properties of this starting material underscore the importance of specialized building blocks in modern pharmaceutical synthesis.

Application Notes and Protocols for Novel Pesticide Development Using 6-Chloro-2-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Chloro-2-fluoro-3-methoxybenzaldehyde as a key starting material for the development of novel pesticides. While direct pesticidal activity of the title compound is not extensively documented in publicly available literature, its reactive aldehyde functionality and substituted phenyl ring make it an ideal scaffold for the synthesis of various classes of compounds with known insecticidal, fungicidal, and herbicidal properties. This document outlines synthetic pathways to promising derivatives, detailed experimental protocols for their synthesis and bio-evaluation, and prospective activity data based on analogous structures.

Introduction: A Versatile Building Block for Agrochemicals